molecular formula C11H14N2O2 B8109706 3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone

3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone

Cat. No.: B8109706
M. Wt: 206.24 g/mol
InChI Key: LASSTARECZRJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone represents a chemotype of significant interest in advanced opioid receptor research. This compound is a key subject of investigation in the design of novel synthetic opioid agents, with studies focusing on its mechanism of action as a potent agonist at the mu opioid receptor (MOR) . Its potent in vitro agonist activity, which is comparable to fentanyl, makes it a valuable tool for probing G protein-coupled receptor (GPCR) signaling pathways, including cAMP inhibition and β-arrestin recruitment . In vivo research models have shown that this chemotype can produce long-lasting antinociceptive effects, providing a platform for studying antinociceptive tolerance and the effects of opioid reversal agents like naltrexone . A critical area of study for this compound class is its unique pharmacological profile; early findings suggest that while it produces potent analgesia, it may exhibit a differentiated safety profile compared to fentanyl, particularly with a potentially reduced propensity for inducing profound respiratory depression, the primary cause of opioid-induced lethality . This makes this compound a crucial research chemical for neuroscientists and pharmacologists aiming to dissect the structural determinants of opioid efficacy and safety, and for developing ligands with biased signaling properties.

Properties

IUPAC Name

3,8-diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(10-2-1-5-15-10)13-8-3-4-9(13)7-12-6-8/h1-2,5,8-9,12H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASSTARECZRJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1N2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transannular Enolate Alkylation of Piperazinone Derivatives

The 3,8-diazabicyclo[3.2.1]octane core is efficiently constructed using transannular enolate alkylation. Piperazinone derivatives undergo base-mediated alkylation to form the bicyclic structure, as demonstrated in the synthesis of related farnesyltransferase inhibitors.

Procedure :

  • Substrate Preparation : Piperazinone derivatives (e.g., N-protected piperazinones) are treated with a strong base (e.g., LDA) to generate enolates.

  • Alkylation : The enolate undergoes intramolecular alkylation, forming the bicyclic structure.

  • Deprotection : Acidic or basic conditions remove protecting groups, yielding the free amine.

Key Data :

ParameterValueSource
Yield (bicyclic core)70–85%
Preferred BaseLithium diisopropylamide (LDA)
Reaction Temperature−78°C to 0°C

Alternative Cyclization Methods

Alternative routes include Dieckmann cyclization and photochemical reactions, though these are less commonly reported for the 3,8-diazabicyclo framework.

Introduction of Furan-2-yl Methanone Group

Acylation with Furan-2-carbonyl Chloride

The furan-2-yl methanone group is introduced via acylation of the bicyclic amine using furan-2-carbonyl chloride. This method parallels protocols for related COX-2 inhibitors.

Procedure :

  • Acyl Chloride Synthesis : Furan-2-carboxylic acid reacts with oxalyl chloride in dichloromethane, catalyzed by DMF.

  • Coupling Reaction : The bicyclic amine reacts with furan-2-carbonyl chloride in the presence of a base (e.g., N,N-diisopropylethylamine).

Key Data :

ParameterValueSource
Acylation Yield65–78%
SolventDichloromethane
Molar Ratio (Amine:Acyl Chloride)1:1.1

Coupling Reactions

Alternative methods employ coupling reagents (e.g., EDCI/HOBt) to activate furan-2-carboxylic acid, though yields are generally lower compared to acyl chloride routes.

Optimization and Reaction Conditions

Stereochemical Control

Stereospecific oxidation, as described in COX-2 inhibitor synthesis, ensures enantiomeric purity. Titanium tetraisopropoxide and chiral tartrates yield enantiomerically enriched products.

Solvent and Catalyst Impact

  • Solvents : Dichloromethane and 1,2-dichloroethane enhance acylation efficiency.

  • Catalysts : DMF (0.05–0.1 eq) accelerates acyl chloride formation.

Optimized Protocol :

  • React 3,8-diazabicyclo[3.2.1]octane (1 eq) with furan-2-carbonyl chloride (1.1 eq) in dichloromethane.

  • Add N,N-diisopropylethylamine (2 eq) at 0–20°C.

  • Stir for 12–24 hours; isolate via aqueous workup.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Transannular AlkylationHigh stereocontrolMulti-step synthesis70–85%
Acyl Chloride AcylationRapid reactionMoisture-sensitive reagents65–78%
Coupling ReagentsMild conditionsLower yields50–60%

Chemical Reactions Analysis

Types of Reactions

3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone involves its interaction with specific molecular targets. For instance, as an inhibitor of Janus Kinase (JAK), it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in inflammation and immune response . This inhibition can modulate the activity of cytokines and other signaling molecules, providing therapeutic benefits in autoimmune diseases.

Comparison with Similar Compounds

Structures :

  • (1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one
  • (E)-1-((1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)non-2-en-1-one Key Differences:
  • Substituents include indole-5-carbonyl and non-enoyl groups, altering polarity and hydrogen-bonding capacity.

Structural and Functional Analysis

Impact of Substituents on Bioactivity

Compound Core Structure Key Substituents Biological Target Activity/IC50
Target Compound Diazabicyclo[3.2.1]octane Furan-2-ylmethanone Not reported Not available
PF-06700841 Diazabicyclo[3.2.1]octane Pyrimidinyl, Difluorocyclopropyl TYK2/JAK1 17–23 nM
Maraviroc Analogue Diazabicyclo[3.2.1]octane Triazolyl, Cyclohexanecarboxamide CCR5 (HIV entry) Antiviral
NS6740 Diazabicyclo[3.2.2]nonane Trifluoromethylphenylfuran α7 nAChR Nanomolar binding

Critical SAR Observations

  • Bicyclic Core Rigidity: The [3.2.1]octane system provides conformational restraint, optimizing interactions with flat binding sites (e.g., kinase ATP pockets). In contrast, the [3.2.2]nonane core in NS6740 allows for distinct receptor activation profiles .
  • Electron-Deficient Substituents : Fluorinated groups (e.g., in PF-06700841) enhance metabolic stability and membrane permeability .
  • Heteroaromatic Moieties : Furan and pyrimidine rings enable π-π stacking and hydrogen bonding, critical for target engagement .

Biological Activity

Introduction

3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound features a bicyclic structure characteristic of diazabicyclo compounds, with a furan moiety that may contribute to its biological properties. The structural formula can be represented as follows:

C12H15N2O2\text{C}_{12}\text{H}_{15}\text{N}_2\text{O}_2
PropertyValue
Molecular FormulaC12H15N2O2
Molar Mass219.26 g/mol
Density1.274 g/cm³
Boiling Point480.3 °C (predicted)
pKa4.51 (predicted)

Neurotransmitter Interaction

This compound is structurally related to tropane alkaloids, known for their interaction with neurotransmitter systems, particularly acetylcholine and dopamine pathways. This interaction suggests potential applications in treating neurological disorders.

Biochemical Pathways

The compound's activity may involve modulation of neurotransmitter signaling pathways, affecting various physiological responses such as mood regulation and cognitive function. Research indicates that compounds with similar structures can influence synaptic transmission and neuroplasticity.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Anticancer Potential

Research into the anticancer properties of bicyclic compounds has highlighted their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported the synthesis of various furan-containing bicyclic compounds, including this compound, which were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations.
  • Anticancer Activity : In another investigation documented in Cancer Letters, researchers explored the effects of several diazabicyclo compounds on human breast cancer cell lines (MCF-7). The compound induced cell cycle arrest and apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Q & A

Q. What is the structural configuration of 3,8-Diazabicyclo[3.2.1]octan-8-yl(furan-2-yl)methanone, and how does it influence pharmacological activity?

Q. What synthetic methodologies are reported for bicyclic diazabicyclo compounds analogous to this structure?

Key strategies include:

  • Ring-closing metathesis : Used to construct the bicyclic framework from linear precursors .
  • Mannich reactions : For introducing substituents at the 3-position of the diazabicyclo core .
  • Cross-coupling : Suzuki-Miyaura reactions to attach heteroaromatic groups (e.g., pyrimidine or furan) . Optimization of protecting groups (e.g., tert-butoxycarbonyl) is critical to prevent side reactions during functionalization .

Q. What are the primary pharmacological targets of diazabicyclo-based compounds, and how are they identified?

Diazabicyclo derivatives often target kinases (e.g., JAK1, TYK2) due to their ATP-binding site compatibility. Target identification involves:

  • Kinase profiling panels : Broad-spectrum assays (e.g., Eurofins KinaseProfiler™) to screen inhibitory activity .
  • Cellular phosphorylation assays : Quantifying inhibition of STAT1/STAT3 pathways in immune cells .

Advanced Research Questions

Q. How can researchers optimize the selectivity of derivatives for TYK2 over JAK2 in kinase inhibition studies?

Strategies include:

  • Structure-activity relationship (SAR) studies : Modifying the pyrimidine or furan substituents to exploit differences in TYK2’s hydrophobic pocket .
  • Computational modeling : Molecular dynamics simulations to predict binding modes and steric clashes with JAK2 .
  • Alanine scanning mutagenesis : Identifying key TYK2 residues (e.g., Val981) critical for selective binding .

Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy for diazabicyclo-based inhibitors?

  • Species-specific assays : Evaluate cross-species differences in kinase binding using recombinant proteins from human, mouse, and rat .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate in vitro IC50 data with plasma protein binding and tissue penetration metrics .
  • Humanized mouse models : Test efficacy in IL-23-driven psoriasis models to bridge translational gaps .

Q. How should stability and degradation products be characterized when data is limited for this compound?

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes, followed by LC-MS/MS to identify degradation pathways .
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months and monitor purity via HPLC .
  • Compatability testing : Screen excipients (e.g., PEG 400) to prevent precipitation in formulation buffers .

Q. What methods are recommended to analyze off-target effects in cellular assays?

  • Broad-panel profiling : Screen against 400+ kinases, GPCRs, and ion channels .
  • CRISPR-Cas9 knockout models : Validate target specificity using cells lacking TYK2 or JAK1 .
  • Transcriptomics : RNA-seq to identify unintended signaling pathway activation .

Data Analysis & Contradiction Resolution

Q. How can contradictory results in enzyme inhibition assays (e.g., IC50 variability) be addressed?

  • Assay standardization : Use identical ATP concentrations (e.g., 1 mM) and enzyme lots across labs .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics .
  • Statistical modeling : Apply zero-inflated beta regression to account for bounded data (e.g., 0–100% inhibition) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Design of experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) via multivariate analysis .
  • In-line analytics : Use PAT (process analytical technology) to monitor intermediates in real-time .
  • Purification protocols : Standardize flash chromatography conditions (e.g., gradient elution with EtOAc/hexane) .

Methodological Tables

Q. Table 1. Key Analytical Methods for Stability Testing

ParameterMethodReference
Degradation productsLC-MS/MS (ESI+ mode)
PurityHPLC (C18 column, 220 nm)
Thermal stabilityTGA (10°C/min, N2 atmosphere)

Q. Table 2. Kinase Inhibition Profiling of Analogous Compounds

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)Selectivity (TYK2/JAK1)Source
PF-06700841 (Brepocitinib)23171.35
ObafistatN/AN/AAKR1C3 inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.